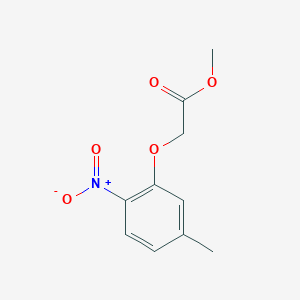

Methyl (5-methyl-2-nitrophenoxy)acetate

Description

Contextualization within Nitroaromatic and Phenoxyacetate (B1228835) Chemistry

The chemical identity of Methyl (5-methyl-2-nitrophenoxy)acetate is defined by two primary structural motifs: the nitroaromatic moiety and the phenoxyacetate core.

Nitroaromatic Compounds: This class of compounds consists of an aromatic ring substituted with one or more nitro (-NO₂) groups. youtube.com The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring. fishersci.commdpi.com This property makes nitroaromatic compounds valuable as synthetic intermediates in the production of a wide array of materials, including dyes, polymers, pesticides, and pharmaceuticals. youtube.comfishersci.com Their synthesis typically involves the nitration of an aromatic substrate using a mixture of nitric and sulfuric acids. youtube.com

Phenoxyacetate Compounds: Phenoxyacetates are characterized by a phenyl ring linked to an acetic acid, or its ester, via an ether bond. google.com This structural class gained prominence with the development of phenoxy herbicides in the mid-20th century. researchgate.net Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) are synthetic auxins that induce uncontrolled growth in broadleaf weeds, revolutionizing agricultural practices. nih.gov The research into phenoxyacetates has since expanded beyond agriculture into areas like medicinal chemistry and materials science. researchgate.net

Methyl (5-methyl-2-nitrophenoxy)acetate is a confluence of these two classes. It features the phenoxyacetate backbone, suggesting potential as a plant growth regulator, while the presence of the nitro group on the benzene (B151609) ring marks it as a nitroaromatic compound, implying utility as a synthetic precursor or in materials science.

Table 1: General Properties of Nitroaromatic and Phenoxyacetate Compounds

| Feature | Nitroaromatic Compounds | Phenoxyacetate Compounds |

|---|---|---|

| Key Functional Group | Nitro group (-NO₂) on an aromatic ring | Phenoxy group (-O-Ar) attached to an acetate (B1210297) |

| Primary Application Area | Synthetic intermediates, explosives, dyes | Herbicides, plant growth regulators |

| Key Chemical Property | Strong electron-withdrawing nature | Auxin-like biological activity (in herbicides) |

| Example Compound | Nitrobenzene | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

Historical Context and Evolution of Related Chemical Entities

The scientific groundwork for a compound like Methyl (5-methyl-2-nitrophenoxy)acetate was laid through parallel developments in industrial and agricultural chemistry.

The era of synthetic nitroaromatic chemistry began in the 19th century with the discovery of nitration reactions, which allowed for the large-scale production of compounds that became foundational to the dye and explosives industries. youtube.com Throughout the 20th century, their role as versatile chemical intermediates was solidified, enabling the synthesis of a vast range of organic molecules. guidechem.com

The story of phenoxyacetates is more recent, with their major impact beginning during World War II and the years immediately following. nih.gov The discovery of 2,4-D in the early 1940s as a selective herbicide was a transformative moment in agriculture, providing an effective method to control broadleaf weeds in cereal crops. nih.govchemicalbook.com This led to extensive research and the commercialization of numerous analogues, such as MCPA and 2,4,5-T. nih.gov The initial focus on herbicidal activity later broadened, with scientists investigating phenoxyacetic acid derivatives for other biological activities and as building blocks in medicinal chemistry. researchgate.net

The conceptual synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate would logically follow from these established fields, combining the well-understood chemistry of nitrophenols with the Williamson ether synthesis, a common method for preparing ethers like those found in phenoxyacetates.

Academic Research Landscape and Significance of the Compound

While direct academic publications focusing on Methyl (5-methyl-2-nitrophenoxy)acetate are scarce, the research landscape for its parent classes suggests its potential significance. The compound can be viewed from two main perspectives: as a potential biologically active agent or as a synthetic intermediate.

Potential Biological Activity: The phenoxyacetate structure is a well-known pharmacophore for herbicidal activity. Research into aryloxyphenoxypropionates, a related class, has shown that they can act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses. mdpi.comresearchgate.net The specific substitution pattern on the phenyl ring of Methyl (5-methyl-2-nitrophenoxy)acetate (a nitro group and a methyl group) would likely modulate this activity, making it a candidate for screening in herbicide discovery programs.

Synthetic Utility: Nitroaromatic compounds are frequently used as precursors in organic synthesis. The nitro group can be readily reduced to an amine (-NH₂), which is a versatile functional group for building more complex molecules. Therefore, Methyl (5-methyl-2-nitrophenoxy)acetate could serve as an intermediate for the synthesis of various derivatives, such as aminophenoxyacetates, which could then be used to create novel pharmaceuticals, polymers, or other specialty chemicals.

The academic significance of this compound currently lies in its potential. It represents an unexplored node in the vast chemical space of functionalized aromatics. Future research could focus on its synthesis, characterization, and evaluation for biological activity or as a novel building block in synthetic chemistry.

Table 2: Potential Research Areas for Methyl (5-methyl-2-nitrophenoxy)acetate

| Research Area | Potential Application or Focus of Study | Rationale Based on Chemical Structure |

|---|---|---|

| Agrochemicals | Screening for herbicidal or plant growth regulatory activity. | The phenoxyacetate core is a known herbicide pharmacophore. |

| Organic Synthesis | Use as an intermediate for more complex molecules. | The nitro group can be reduced to an amine for further functionalization. |

| Materials Science | Precursor for dyes or specialty polymers. | The aromatic and nitro functionalities are common in material precursors. |

| Medicinal Chemistry | A scaffold for developing novel therapeutic agents. | Phenoxyacetic acid derivatives have been explored for various biological activities. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methyl-2-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-7-3-4-8(11(13)14)9(5-7)16-6-10(12)15-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYIPECKHULXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Methyl 2 Nitrophenoxy Acetate and Analogues

Construction of the Phenoxyacetate (B1228835) Moiety

The formation of the phenoxyacetate structure is central to the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate. This is typically achieved by creating an ether linkage between the phenolic oxygen of a substituted phenol (B47542) and an acetate (B1210297) group.

Nucleophilic Substitution Reactions in Phenoxy Ether Formation

The most common and high-yielding method for forming the phenoxy ether bond is the Williamson ether synthesis. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The process involves two main steps:

Deprotonation of the Phenol: The synthesis begins with the appropriately substituted phenol, in this case, 5-methyl-2-nitrophenol (B1361083). This phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the acidic hydroxyl group. This results in the formation of a highly reactive phenoxide ion. wikipedia.orgpearson.com The negative charge on the oxygen atom makes the phenoxide a potent nucleophile. pearson.com

Nucleophilic Attack: The newly formed 5-methyl-2-nitrophenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of the target molecule, a haloacetate ester, such as methyl bromoacetate (B1195939) or methyl chloroacetate, is used. The phenoxide's lone pair of electrons attacks the carbon atom bonded to the halogen, displacing the halide leaving group in a concerted SN2 mechanism. masterorganicchemistry.com

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, like methyl bromoacetate, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can influence the nucleophilicity of the phenoxide but the reaction remains a viable and widely used method for constructing the phenoxy ether linkage. libretexts.org

Derivatization of Substituted Aromatic Rings

The specific arrangement of substituents on the benzene (B151609) ring is crucial for the identity and properties of Methyl (5-methyl-2-nitrophenoxy)acetate. The synthesis can either start with the pre-functionalized phenol (5-methyl-2-nitrophenol) or involve the derivatization of a simpler aromatic precursor.

The synthesis of the key intermediate, 5-methyl-2-nitrophenol, typically starts from m-cresol (B1676322) (3-methylphenol). The derivatization involves electrophilic aromatic substitution, specifically nitration. The existing substituents on the ring—the hydroxyl (-OH) and methyl (-CH₃) groups—direct the position of the incoming nitro (-NO₂) group. Both -OH and -CH₃ are activating, ortho-, para-directing groups. In m-cresol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, these positions are highly activated for electrophilic attack.

Nitration, using a nitrating agent like a mixture of nitric acid and sulfuric acid, leads to the introduction of the nitro group at one of these activated positions. google.com The formation of 5-methyl-2-nitrophenol occurs when the nitro group adds to the C2 position, which is ortho to the hydroxyl group and meta to the methyl group. The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton and can activate the ring towards nucleophilic aromatic substitution under certain conditions. libretexts.orgmsu.edu

Esterification Techniques for Methyl Acetate Synthesis

The final step in the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate is the formation of the methyl ester. This is accomplished through esterification. If the synthesis route begins by attaching an acetic acid moiety to the phenol (forming (5-methyl-2-nitrophenoxy)acetic acid), a subsequent esterification step is required.

The most common method is Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. uctm.eduresearchgate.netquora.com The reaction is reversible and is typically heated to drive the equilibrium towards the product ester. quora.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reactants | (5-methyl-2-nitrophenoxy)acetic acid, Methanol (B129727) | (5-methyl-2-nitrophenoxy)acetic acid, Methanol | (5-methyl-2-nitrophenoxy)acetic acid, Acetic Anhydride |

| Catalyst | Sulfuric Acid uctm.edu | Ion Exchange Resin researchgate.netiscre.org | Sodium Hydroxide (B78521) (followed by acidification) chemicalbook.com |

| Temperature | Reflux quora.com | 305–333 K researchgate.net | Ambient Temperature chemicalbook.com |

| Key Feature | Homogeneous catalysis, simple setup. researchgate.net | Heterogeneous catalysis, easier catalyst removal. iscre.org | Used for acetylating phenols, not direct esterification of the acid. chemicalbook.com |

Modern techniques such as microwave-assisted esterification have been shown to significantly reduce reaction times and improve yields for the synthesis of methyl esters. uctm.edu Factors influencing the reaction include microwave power, catalyst concentration, the molar ratio of alcohol to acid, and reaction time. uctm.edu

Alternatively, if the Williamson ether synthesis is performed using a haloacetate ester (e.g., methyl bromoacetate) and the substituted phenol, the methyl ester group is incorporated directly, and a separate esterification step is not necessary.

Optimization and Scale-Up in Chemical Synthesis

Transitioning a synthetic procedure from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility.

For the synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate, key parameters for optimization include:

Reaction Temperature: Temperature affects reaction rates and selectivity. For instance, in esterification, higher temperatures can increase the rate but may also lead to side reactions. Optimal temperatures are determined experimentally to balance conversion rates and product purity. nih.govresearchgate.net

Catalyst Concentration: The amount of catalyst can significantly impact reaction speed. In acid-catalyzed esterification, varying the concentration of sulfuric acid can determine the point of maximum conversion in the shortest time. researchgate.net

Reactant Molar Ratios: Adjusting the ratio of reactants, such as the alcohol to the carboxylic acid in esterification, can shift the reaction equilibrium to favor product formation. Using an excess of the less expensive reactant (often the alcohol) is a common strategy. uctm.edu

Solvent Choice: The solvent can influence the solubility of reactants and the reaction mechanism. In nucleophilic substitution reactions, polar aprotic solvents are often preferred. nih.gov

| Optimization Factor | Parameter Studied | Observation/Outcome | Reference |

|---|---|---|---|

| Temperature | 90-140°C | Optimal temperature identified for maximizing yield while minimizing byproducts. | researchgate.net |

| Reactant Ratio | Methanol to Acetic Acid (varied from 0.75:1 to 1.25:1) | Optimal ratio of 1.19:1 found for maximum conversion. | uctm.edu |

| Catalyst Concentration | Sodium Methoxide (0.28-0.60 wt%) | Higher catalyst concentration increased yield but also soap formation. | researchgate.net |

| Reaction Time | 30-90 min | Shorter reaction times are economically favorable if conversion is high. | researchgate.net |

Scaling up presents challenges such as heat transfer, mixing, and changes in reaction kinetics. mdpi.com Processes that are straightforward on a small scale, like a specific aldol (B89426) reaction in one reported multi-step synthesis, can become unreproducible at a larger scale, necessitating a change in synthetic strategy. mdpi.com For large-scale ester production, reactive distillation is an advanced technique that combines reaction and product separation in a single unit to overcome equilibrium limitations and improve efficiency. researchgate.net

Isolation and Purification Protocols

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. A typical protocol involves several steps tailored to the chemical properties of the product and impurities.

Work-up: The reaction is first quenched, often by adding water or a neutralizing solution. The crude product is then typically partitioned between an organic solvent (like ethyl acetate or diethyl ether) and an aqueous layer in a separatory funnel. chemicalbook.comorgsyn.org This liquid-liquid extraction separates the organic product from inorganic salts and water-soluble impurities. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄). chemicalbook.comorgsyn.org

Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated using a rotary evaporator to yield the crude product. chemicalbook.comorgsyn.org

Purification:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.

Distillation: For the purification of volatile precursors like 5-methyl-2-nitrophenol, steam distillation can be an effective method to separate it from non-volatile impurities. google.com

Chromatography: For non-volatile products or mixtures that are difficult to separate by other means, flash column chromatography is often employed. orgsyn.org The crude product is dissolved in a minimal amount of solvent and passed through a column of silica (B1680970) gel, eluting with a solvent system (e.g., a mixture of ethyl acetate and hexanes) that separates the components based on their polarity. orgsyn.org

The presence of azeotropes, which are mixtures that boil at a constant temperature, can complicate purification by distillation, as seen in the production of methyl acetate. iscre.org This requires specialized separation techniques if such mixtures form during the synthesis of analogues.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methyl 2 Nitrophenoxy Acetate

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to various nitrogen-containing functional groups, primarily amines. This conversion can be achieved through several methods, including catalytic hydrogenation or the use of metallic reagents in acidic media.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for converting aromatic nitro groups to primary amines.

Metal-Acid Systems: The reduction can also be accomplished using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).

The general transformation for the reduction of a nitroarene to an aniline (B41778) is depicted below: Ar-NO₂ → Ar-NH₂

Depending on the choice of reagents and reaction conditions, the reduction can also yield intermediate products such as nitrosoarenes (Ar-NO), and N-arylhydroxylamines (Ar-NHOH). For instance, the use of zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine.

Interactive Data Table: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Product | Typical Conditions |

| H₂, Pd/C | Amine (Aniline) | Room temperature, atmospheric or elevated pressure |

| Fe, HCl | Amine (Aniline) | Reflux |

| Sn, HCl | Amine (Aniline) | Reflux |

| Zn, NH₄Cl | Hydroxylamine | Aqueous solution |

| Sodium Dithionite (Na₂S₂O₄) | Amine (Aniline) | Aqueous or alcoholic solvent |

| Tin(II) Chloride (SnCl₂) | Amine (Aniline) | Ethanolic solution |

Reactions at the Ester Linkage

The ester functional group in Methyl (5-methyl-2-nitrophenoxy)acetate is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol (B129727). The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid by the base. The rate of this reaction is influenced by the substituents on the aromatic ring; electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates methanol to yield the protonated carboxylic acid. Deprotonation gives the final carboxylic acid product.

Studies on the hydrolysis of substituted methyl benzoates have shown that the rate is significantly affected by the electronic nature of the ring substituents. oieau.fr For instance, the presence of a nitro group can accelerate the hydrolysis compared to an unsubstituted or electron-donating group-substituted ester. oieau.fr

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. A tetrahedral intermediate is formed, which then eliminates the original alkoxy group (methoxide in this case) to form a new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the incoming alcohol nucleophile. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfer steps, the original alcohol (methanol) is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.com

Research on the transesterification of methyl 2-nitroacetate has shown that the reaction can be promoted by both protic and Lewis acid catalysts. sci-hub.se

Reactivity of the Aromatic System (Electrophilic and Nucleophilic)

The substituents on the benzene (B151609) ring of Methyl (5-methyl-2-nitrophenoxy)acetate direct the outcome of substitution reactions on the ring itself. The substituents are the nitro group (-NO₂), the methyl group (-CH₃), and the methoxyacetate (B1198184) group (-OCH₂COOCH₃).

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. semanticscholar.org Conversely, the methyl group and the ether-linked alkoxy group are activating groups and ortho-, para-directors. The directing effects of these competing groups will determine the position of attack by an incoming electrophile. Generally, the activating groups will have a dominant influence on the position of substitution. Nitration of substituted benzenes, for example, is a classic electrophilic aromatic substitution reaction. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). nih.govyoutube.comyoutube.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, or in some cases, can displace other groups on the activated ring. The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. youtube.com

Functional Group Interconversions and Advanced Chemical Reactions

The functional groups present in Methyl (5-methyl-2-nitrophenoxy)acetate can be converted into other functional groups through various synthetic methodologies.

The primary amine formed from the reduction of the nitro group can undergo a wide range of reactions, including diazotization to form diazonium salts. These salts are versatile intermediates that can be converted to a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also be converted to an amide by reaction with an amine.

Advanced chemical reactions could involve the strategic use of the existing functional groups to construct more complex molecular architectures. For example, the aromatic amine derived from the nitro group reduction could be used in cyclization reactions to form heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 5 Methyl 2 Nitrophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Methyl (5-methyl-2-nitrophenoxy)acetate provides critical information regarding the number of distinct proton environments, their electronic surroundings, and scalar coupling interactions with neighboring protons. The spectrum is characterized by specific chemical shifts (δ) and coupling patterns for the aromatic and aliphatic protons.

The aromatic region of the spectrum is particularly informative. The protons on the substituted benzene (B151609) ring exhibit a distinct splitting pattern influenced by the electron-withdrawing nitro group and the electron-donating methyl and ether functionalities. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field.

The aliphatic portion of the spectrum features two key singlets. The singlet corresponding to the methoxy (-OCH₃) protons of the ester group typically appears around 3.7-3.8 ppm. The other singlet, representing the protons of the phenoxy methyl (-CH₃) group, is found further upfield. The methylene protons (-OCH₂-) of the acetate (B1210297) group also produce a characteristic singlet.

Table 1: Representative ¹H NMR Spectral Data for Methyl (5-methyl-2-nitrophenoxy)acetate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH₂- | ~4.8 | s |

| -OCH₃ | ~3.8 | s |

| Ar-CH₃ | ~2.3 | s |

Note: 's' denotes singlet, 'm' denotes multiplet. Predicted values are based on standard chemical shift ranges and substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the chemically non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Key resonances in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring give rise to distinct signals between 110 and 160 ppm. The carbons directly attached to the nitro group (C-NO₂) and the ether oxygen (C-O) are the most deshielded within this region due to strong inductive and resonance effects.

Aliphatic Carbons: The methoxy carbon (-OCH₃) and the methylene carbon (-OCH₂-) resonate in the 50-70 ppm range. The methyl carbon (Ar-CH₃) attached to the aromatic ring is the most shielded, appearing upfield around 20 ppm.

Table 2: Representative ¹³C NMR Spectral Data for Methyl (5-methyl-2-nitrophenoxy)acetate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H & C-C | 110 - 140 |

| -OCH₂- | 65 - 70 |

| -OCH₃ | 50 - 55 |

| Ar-CH₃ | 18 - 22 |

Note: Predicted values are based on standard chemical shift ranges and additivity rules for substituents.

Advanced NMR Techniques (e.g., Solid-State NMR for Molecular Conformations)

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific molecular conformation and packing arrangements in the crystalline or amorphous solid state. For molecules like Methyl (5-methyl-2-nitrophenoxy)acetate, ssNMR could potentially elucidate the torsion angles between the phenoxyacetic acid moiety and the plane of the nitroaromatic ring. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance ¹³C nuclei and to average out anisotropic interactions, yielding high-resolution spectra of solid samples. Such studies are particularly valuable for understanding intermolecular interactions and polymorphism, which can influence the physical properties of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for the unambiguous determination of the elemental formula of Methyl (5-methyl-2-nitrophenoxy)acetate. By measuring the mass with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This high confidence in elemental composition is a significant advantage over low-resolution mass spectrometry. For Methyl (5-methyl-2-nitrophenoxy)acetate (C₁₀H₁₁NO₅), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the formula.

Table 3: HRMS Data for Methyl (5-methyl-2-nitrophenoxy)acetate

| Ion | Calculated m/z |

|---|---|

| [C₁₀H₁₁NO₅ + H]⁺ | 226.0664 |

| [C₁₀H₁₁NO₅ + Na]⁺ | 248.0484 |

Note: These are theoretical exact masses. Experimental data would be compared to these values to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing the purity of Methyl (5-methyl-2-nitrophenoxy)acetate and for identifying any potential impurities or degradation products in a sample mixture.

In a typical LC-MS analysis, a reversed-phase HPLC column would be used to separate the compound from nonpolar and polar impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. The retention time from the LC provides an additional layer of identification. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. thermofisher.com For Methyl (5-methyl-2-nitrophenoxy)acetate, GC-MS analysis would provide crucial information for structural confirmation and purity assessment. unar.ac.id

In a typical GC-MS analysis, the compound is first vaporized and separated on a capillary column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific experimental conditions. thermofisher.com Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process generates a molecular ion (M+•), which corresponds to the intact molecule's mass, and a series of fragment ions.

For Methyl (5-methyl-2-nitrophenoxy)acetate (C₁₀H₁₁NO₅), the molecular weight is 195.17 g/mol . nih.govnist.gov Therefore, the mass spectrum would be expected to show a prominent molecular ion peak at m/z 195. The fragmentation pattern is predictable based on the molecule's structure, which includes an ester, an ether linkage, a nitro group, and an aromatic ring. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), cleavage at the ether bond, and fragmentation of the nitrophenyl ring. This pattern provides a unique fingerprint for the molecule's identification. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for Methyl (5-methyl-2-nitrophenoxy)acetate

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Structural Origin |

| 195 | [M]+• | Molecular Ion |

| 164 | [M - OCH₃]+ | Loss of the methoxy group from the ester |

| 151 | [C₇H₆NO₃]+ | Cleavage of the ether bond, retaining the nitrophenoxy moiety |

| 121 | [C₇H₆O₂]+ | Loss of the nitro group from the phenoxy fragment |

| 91 | [C₆H₄CH₃]+ | Fragment corresponding to the methyl-phenyl group |

| 59 | [COOCH₃]+ | Fragment corresponding to the methyl acetate portion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bonds to vibrate. docbrown.info The resulting IR spectrum provides a unique fingerprint of the molecule.

The structure of Methyl (5-methyl-2-nitrophenoxy)acetate contains several key functional groups that would produce distinct absorption bands in an IR spectrum. These include the ester carbonyl group (C=O), the aromatic nitro group (N-O), the ether linkage (C-O-C), aromatic C=C bonds, and both aliphatic and aromatic C-H bonds. By analyzing the positions and intensities of these absorption bands, the chemical structure can be confirmed. Data from similar compounds like methyl phenoxyacetate (B1228835) can help predict the expected spectral regions. chemicalbook.comnih.gov

Table 2: Expected IR Absorption Bands for Methyl (5-methyl-2-nitrophenoxy)acetate

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1760–1740 |

| Nitro Group | Asymmetric N-O stretch | 1550–1500 |

| Nitro Group | Symmetric N-O stretch | 1370–1330 |

| Aromatic Ring | C=C stretch | 1600–1450 |

| Ether | C-O-C stretch | 1250–1050 |

| Aromatic C-H | C-H stretch | 3100–3000 |

| Aliphatic C-H | C-H stretch | 3000–2850 |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comcarleton.edu This non-destructive technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties. mdpi.com

To conduct this analysis, a high-quality single crystal of Methyl (5-methyl-2-nitrophenoxy)acetate must first be grown, a process that can be challenging but is essential for obtaining reliable data. uzh.ch The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the determination of the unit cell parameters (the fundamental repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

While specific crystal data for Methyl (5-methyl-2-nitrophenoxy)acetate is not publicly documented, the type of information obtained from an SCXRD experiment is well-established. The table below provides an example of the crystallographic data that would be determined.

Table 3: Example of Crystallographic Data from Single-Crystal XRD Analysis

| Parameter | Description | Example Value |

| Chemical Formula | C₁₀H₁₁NO₅ | - |

| Formula Weight | 195.17 g/mol | - |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions along the axes | a = 9.51 Å, b = 12.31 Å, c = 9.18 Å |

| α, β, γ (°) | Angles between the unit cell axes | α = 90°, β = 91.8°, γ = 90° |

| Volume (ų) | Volume of the unit cell | 1073.9 |

| Z | Number of molecules per unit cell | 4 |

Note: Example values are illustrative and based on data for a similar compound, 1-(4-Nitrophenyl)-2-piperidinone, to demonstrate the type of data obtained. researchgate.net

X-ray Powder Diffraction (XRPD) is a vital analytical technique for characterizing crystalline solids, particularly for identifying different polymorphic forms. creative-biostructure.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties such as solubility and stability. nih.govnih.gov

In an XRPD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. rigaku.com

For Methyl (5-methyl-2-nitrophenoxy)acetate, XRPD would be used to:

Identify the crystalline form: The obtained pattern can be compared to reference patterns to confirm the identity of a specific polymorph.

Assess purity: The presence of other crystalline phases or impurities would appear as additional peaks in the diffractogram. researchgate.net

Study phase transitions: XRPD can monitor changes in the crystal structure as a function of temperature or other environmental factors.

Each polymorph of Methyl (5-methyl-2-nitrophenoxy)acetate would produce a unique XRPD pattern with characteristic peak positions and relative intensities.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. chromforum.org For a non-volatile compound like Methyl (5-methyl-2-nitrophenoxy)acetate, HPLC is particularly well-suited for determining its purity with high accuracy and precision. oup.com

A common approach would be to use a reverse-phase HPLC method. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a non-polar stationary phase (such as C18) and is eluted by a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). mdpi.comwaters.com Separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The output, a chromatogram, plots the detector response against retention time. Methyl (5-methyl-2-nitrophenoxy)acetate would appear as a distinct peak at a characteristic retention time. The area under this peak is proportional to its concentration, allowing for quantitative analysis. Impurities would appear as separate peaks at different retention times. The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks. oatext.com

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Expected Outcome | A major peak at a specific retention time corresponding to the pure compound. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analytical characterization of Methyl (5-methyl-2-nitrophenoxy)acetate, UPLC is an invaluable tool for determining purity, identifying impurities, and quantifying the compound in various matrices. The technique's high resolving power is particularly advantageous for separating the target analyte from structurally similar compounds, including potential isomers and degradation products.

The analysis of aromatic nitro compounds, such as Methyl (5-methyl-2-nitrophenoxy)acetate, by UPLC typically involves reversed-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For Methyl (5-methyl-2-nitrophenoxy)acetate, a C18 column, which has octadecylsilane as the stationary phase, is a common and effective choice due to its hydrophobicity, providing good retention and separation of moderately polar to nonpolar compounds.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed for complex samples. Typically, a mixture of an aqueous solvent (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol) is used. The gradient starts with a higher proportion of the aqueous solvent and gradually increases the proportion of the organic solvent to elute more strongly retained components.

Detection is commonly performed using a photodiode array (PDA) detector, which can monitor the absorbance over a wide range of wavelengths simultaneously. This is particularly useful for identifying compounds based on their UV-Vis spectra and for selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference.

While specific experimental data for the UPLC analysis of Methyl (5-methyl-2-nitrophenoxy)acetate is not extensively published, a representative method can be proposed based on the analysis of structurally related aromatic nitro compounds. The following data table outlines a plausible set of UPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |

| Gradient Program | Time (min) |

This proposed method would be expected to provide a sharp, well-defined peak for Methyl (5-methyl-2-nitrophenoxy)acetate, with a retention time that is characteristic of the compound under these specific conditions. The high efficiency of the UPLC column would allow for the separation of closely related impurities, which is crucial for the quality control and purity assessment of the compound. The use of a mass spectrometer in conjunction with UPLC (UPLC-MS) could provide further structural information and confirmation of the identity of the analyte and any detected impurities.

Theoretical and Computational Chemistry Studies of Methyl 5 Methyl 2 Nitrophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comnih.gov It is a widely used tool for predicting molecular properties like geometry, vibrational frequencies, and energies. nih.govfu-berlin.de DFT calculations are based on the principle that the ground-state energy of a system is a unique functional of its electron density. numberanalytics.com

Electronic Structure and Geometry Optimization

A primary application of DFT is geometry optimization, a procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing its most stable conformation. fu-berlin.deresearchgate.net This process computationally determines key structural parameters. researchgate.net

For Methyl (5-methyl-2-nitrophenoxy)acetate, DFT calculations would be employed to predict its three-dimensional structure. The optimization process would yield the equilibrium bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the orientation of the nitro group (NO₂) relative to the benzene (B151609) ring, the conformation of the ether linkage (-O-CH₂-), and the spatial arrangement of the methyl acetate (B1210297) group. These calculations provide a foundational understanding of the molecule's shape and steric properties.

Illustrative Optimized Geometry Parameters for Methyl (5-methyl-2-nitrophenoxy)acetate This table contains hypothetical data for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(ring) | N | - | - | 1.47 Å |

| Bond Length | N | O(nitro) | - | - | 1.22 Å |

| Bond Length | C(ring) | O(ether) | - | - | 1.36 Å |

| Bond Length | O(ether) | C(methylene) | - | - | 1.43 Å |

| Bond Angle | C(ring) | C(ring) | N | - | 121.5° |

| Bond Angle | C(ring) | O(ether) | C(methylene) | - | 118.0° |

| Dihedral Angle | C(ring) | C(ring) | N | O(nitro) | 15.0° |

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. wikipedia.orgnumberanalytics.com It is a fundamental concept in computational chemistry for exploring the energy landscape of a molecular system, identifying stable isomers (energy minima), and locating transition states (saddle points) that connect them. fiveable.melibretexts.org By mapping the PES, chemists can understand the pathways of chemical reactions and conformational changes. wikipedia.orgfiveable.me

For Methyl (5-methyl-2-nitrophenoxy)acetate, PES mapping would be particularly useful for studying the rotation around key single bonds. For example, a one-dimensional PES scan could be performed by systematically changing the dihedral angle of the C(ring)-O(ether)-C(methylene)-C(carbonyl) bond. This would reveal the energy barriers to rotation and identify the most stable rotational isomers (rotamers). Such an analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at thermal equilibrium.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive. numberanalytics.com

In the case of Methyl (5-methyl-2-nitrophenoxy)acetate, FMO analysis would predict its reactivity. The HOMO is expected to be located primarily on the electron-rich substituted benzene ring, particularly the oxygen atom of the phenoxy group. The LUMO would likely be concentrated on the electron-withdrawing nitro group (NO₂). The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, indicating its susceptibility to undergo reactions.

Illustrative FMO Data for Methyl (5-methyl-2-nitrophenoxy)acetate This table contains hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -8.50 | Phenoxy oxygen and aromatic ring |

| LUMO | -1.85 | Nitro group (NO₂) |

| HOMO-LUMO Gap | 6.65 | - |

Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA)

Natural Bond Orbital (NBO) analysis translates complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. nih.gov It provides insights into charge distribution, hybridization, and stabilizing donor-acceptor interactions within a molecule. nih.govacs.org

Energy Decomposition Analysis (EDA) is a method used to partition the total interaction energy between two molecular fragments into physically meaningful components. nih.govaip.org A typical EDA scheme separates the interaction energy into terms such as electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb). aip.org This breakdown helps to clarify the nature of the chemical bond between the fragments. nih.govresearchgate.net

For Methyl (5-methyl-2-nitrophenoxy)acetate, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of bonds like C-N, N-O, and C-O. It would also identify key intramolecular interactions, such as hyperconjugation between the lone pairs of the ether oxygen and the antibonding orbitals of the aromatic ring. An EDA could be performed by fragmenting the molecule, for instance, into a 5-methyl-2-nitrophenoxy radical and a methyl acetate radical, to analyze the nature of the ether bond connecting them.

AIM Charge and Molecular Electrostatic Potential (MEP) Mapping

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. mdpi.com This analysis can be used to calculate atomic charges based on the topology of the electron density.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. numberanalytics.comresearchgate.net It plots the electrostatic potential on the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. numberanalytics.comresearchgate.net

For Methyl (5-methyl-2-nitrophenoxy)acetate, an MEP map would provide a clear picture of its reactivity. The map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, identifying these as the primary sites for interaction with electrophiles. researchgate.net Conversely, positive potential would likely be found around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites susceptible to nucleophilic interaction.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using DFT, is a powerful approach for elucidating the detailed mechanisms of chemical reactions. coe.edustackexchange.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction coordinate diagram can be constructed. coe.edu This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. nih.gov

A hypothetical computational study of a reaction involving Methyl (5-methyl-2-nitrophenoxy)acetate, such as its hydrolysis, would proceed as follows. DFT calculations would be used to model the step-by-step process. First, the reactant complex (e.g., the ester and a water molecule) would be optimized. Then, the transition state structure for the nucleophilic attack of water on the carbonyl carbon would be located and its energy calculated. Finally, the structures and energies of any intermediates and the final products would be determined. The resulting energy profile would reveal the activation barrier for the reaction, providing a deep, quantitative understanding of the reaction mechanism at the molecular level. nih.govresearchgate.net

Crystal Structure Prediction (CSP) Algorithms

Crystal Structure Prediction (CSP) for a molecule like Methyl (5-methyl-2-nitrophenoxy)acetate would involve the use of sophisticated computational algorithms to identify its most likely, low-energy crystalline forms or polymorphs. This process is crucial in materials science and pharmaceutical development to understand the physical properties and stability of a compound.

The general methodology would begin with generating a multitude of potential crystal packing arrangements based on the molecule's conformational flexibility. This is often achieved through systematic or random searches of the unit cell parameters and the position and orientation of the molecules within it.

Following the generation of these hypothetical structures, their lattice energies are calculated and ranked. This is a critical step that employs force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The underlying principle is that the most stable polymorphs will correspond to the lowest energy structures.

Table 1: Hypothetical Parameters for Crystal Structure Prediction of Methyl (5-methyl-2-nitrophenoxy)acetate

| Parameter | Description |

| Search Method | Random or systematic search algorithms would be used to explore the conformational and packing degrees of freedom. |

| Force Field | A classical force field (e.g., COMPASS, UFF) would likely be used for initial energy minimization of a large number of structures. |

| Quantum Mechanical Method | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, PBE) and basis set would be employed for accurate energy ranking of the most promising low-energy structures. |

| Software | Programs such as GULP, CRYSTAL, or proprietary CSP software would be utilized for the simulations. |

The final output of a CSP study would be a list of the most probable crystal structures, ranked by their relative energies. Experimental validation through techniques like X-ray diffraction would then be required to confirm the predicted structures.

Solvent Effects on Reaction Dynamics

Understanding the influence of solvents on the reaction dynamics of Methyl (5-methyl-2-nitrophenoxy)acetate would be essential for optimizing its synthesis or predicting its behavior in different chemical environments. Computational chemistry provides powerful tools to simulate these effects.

Reaction dynamics simulations would typically involve modeling a key chemical transformation of the compound, such as hydrolysis or a substitution reaction. The presence of solvent molecules is accounted for either explicitly, by including a large number of solvent molecules in the simulation box, or implicitly, by using a continuum solvent model that represents the solvent as a dielectric medium.

Table 2: Hypothetical Investigation of Solvent Effects on a Reaction of Methyl (5-methyl-2-nitrophenoxy)acetate

| Solvent | Dielectric Constant | Expected Effect on a Hypothetical Nucleophilic Substitution |

| Water | 78.4 | Significant stabilization of polar transition states, potentially leading to a high reaction rate. |

| Ethanol | 24.5 | Moderate stabilization of polar transition states. |

| Acetone | 20.7 | Some stabilization of polar transition states. |

| Hexane | 1.9 | Minimal stabilization of polar transition states, likely resulting in a slow reaction rate. |

By calculating the free energy profile of the reaction in different solvents, computational chemists can predict how the reaction rate constant will change with the solvent environment. This information is invaluable for controlling chemical reactions and understanding their mechanisms at a molecular level.

Environmental Fate and Transport of Methyl 5 Methyl 2 Nitrophenoxy Acetate

Degradation Pathways and Persistence in Environmental Matrices

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. For compounds like Methyl (5-methyl-2-nitrophenoxy)acetate, these processes include hydrolysis, photolysis, and microbial degradation. Based on data for the analogous compound bifenox, it is not expected to be persistent in soil or water systems microchem.frherts.ac.uk.

Hydrolysis is a key chemical degradation pathway for many esters in aqueous environments. The rate of hydrolysis is often dependent on the pH of the water. For bifenox, it is reported to be stable in slightly acidic to slightly alkaline conditions but undergoes rapid hydrolysis at a pH above 9 nih.gov. It is hydrolytically stable at pH 4, shows slight hydrolysis at pH 7, and fair hydrolysis at pH 9 europa.eu. This suggests that under typical environmental pH conditions (around 6-8), hydrolytic degradation of compounds like Methyl (5-methyl-2-nitrophenoxy)acetate may be a slow process, but it would be significantly accelerated in more alkaline environments.

| pH | Hydrolytic Stability of Bifenox |

| 4 | Stable |

| 7 | Slightly hydrolysing |

| 9 | Fairly hydrolysing |

| >9 | Rapidly hydrolysed nih.gov |

Environmental Partitioning and Distribution

The partitioning and distribution of a chemical in the environment describe how it moves between air, water, soil, and biota. These processes are governed by the chemical's physical and chemical properties.

Volatilization is the process by which a substance evaporates from soil or water into the air. Bifenox is described as a volatile compound microchem.frherts.ac.uk. This suggests that Methyl (5-methyl-2-nitrophenoxy)acetate may also have a tendency to volatilize from soil and water surfaces, potentially leading to its distribution in the atmosphere.

Waste Management and Environmental Mitigation Strategies

Proper waste management and mitigation strategies are essential to minimize the environmental impact of chemical compounds. For pesticides and herbicides, including nitrophenoxy compounds, several general principles and specific techniques can be applied.

The primary strategy for minimizing chemical waste is to only prepare the amount needed for immediate use epa.gov. If excess pesticide has been mixed, it is recommended to use it up according to the label directions, for instance, by offering it to a neighbor with a similar pest issue epa.govorst.edu.

Should disposal be necessary, it is crucial to follow the instructions on the product label epa.govorst.edu. Unwanted pesticides are generally considered household hazardous waste and should be taken to a designated collection facility orst.edu. It is imperative to never pour pesticides down the drain or into the sewer system, as this can contaminate water sources epa.gov.

For container disposal, they should be thoroughly rinsed (triple rinsed) and the rinsate should be applied to a labeled use site tamu.edu. The empty containers should then be punctured or crushed to prevent reuse and disposed of in a sanitary landfill or as directed by local regulations tamu.edu.

Advanced Methodologies in Chemical Research Relevant to Methyl 5 Methyl 2 Nitrophenoxy Acetate

Mechanistic Studies Utilizing Kinetic Isotope Effects (KIE)

A thorough review of chemical literature did not yield any studies that have employed Kinetic Isotope Effects (KIE) to investigate the reaction mechanisms of Methyl (5-methyl-2-nitrophenoxy)acetate. While KIE is a powerful tool for elucidating reaction pathways, including transition state structures and rate-determining steps, its application to this specific ester has not been documented in published research. Consequently, there are no experimental data, such as primary or secondary isotope effects, to report for any reactions involving this compound.

Thermodynamic Investigations of Polymorphic Forms

There is no information available in the scientific literature regarding the existence of polymorphic forms of Methyl (5-methyl-2-nitrophenoxy)acetate. Polymorphism is a critical area of study for solid-state materials, as different crystalline forms can exhibit distinct physical properties. However, investigations into the potential polymorphism of this compound, including characterization by methods such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), have not been reported. As a result, no thermodynamic data, such as transition temperatures, enthalpies of fusion, or solubility differences between polymorphs, are available.

Solubility Measurement and Modeling in Various Solvents

No published studies were found that detail the solubility of Methyl (5-methyl-2-nitrophenoxy)acetate in various solvents. Research in this area would typically involve experimental determination of solubility at different temperatures, followed by the application of thermodynamic models (such as the UNIQUAC or NRTL models) to correlate and predict solubility behavior. The absence of such research means there are no empirical solubility data or corresponding model parameters to present in a data table for this compound.

Future Research Directions in Methyl 5 Methyl 2 Nitrophenoxy Acetate Chemistry

Development of Novel Synthetic Strategies

The synthesis of Methyl (5-methyl-2-nitrophenoxy)acetate, a substituted phenoxyacetate (B1228835), traditionally relies on established etherification methods. However, future research should focus on developing more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions, which have shown success in the synthesis of other substituted phenylacetic acid derivatives. inventivapharma.com For instance, a Suzuki coupling approach could potentially be adapted, as demonstrated in the synthesis of methyl and fluorine-substituted phenylacetic acids. inventivapharma.com This would involve the coupling of a suitably substituted boronic acid with a halo-aromatic precursor. Another area ripe for investigation is the use of greener catalysts, such as metal-exchanged montmorillonite (B579905) clay, which has been shown to be effective in the esterification of phenylacetic acid with various phenols. researchgate.net The development of solvent-free reaction conditions, similar to those used for preparing phenolic esters from phenols and acetic anhydride, would also represent a significant advancement in the sustainable synthesis of this compound. jetir.org

Furthermore, advancements in C-H functionalization offer a direct and atom-economical approach. Palladium-catalyzed ortho- and meta-C-H olefination of phenol (B47542) derivatives has been demonstrated, providing a template for developing regioselective functionalization strategies for the phenoxyacetate scaffold. nih.gov Investigating these modern synthetic methods could lead to higher yields, reduced waste, and access to a wider range of derivatives with novel properties.

To illustrate the potential of these new strategies, a comparative table of hypothetical reaction efficiencies is presented below.

| Synthetic Strategy | Hypothetical Yield (%) | Key Advantages |

| Traditional Williamson Ether Synthesis | 65 | Well-established, reliable |

| Palladium-Catalyzed Suzuki Coupling | 85 | High efficiency, good functional group tolerance |

| Clay-Catalyzed Esterification | 75 | Environmentally benign, reusable catalyst |

| C-H Functionalization | 80 | Atom-economical, direct functionalization |

In-Depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving Methyl (5-methyl-2-nitrophenoxy)acetate is paramount for controlling its reactivity and designing new transformations. The presence of both a nitro group and an ether linkage on the aromatic ring suggests a rich and complex chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Future mechanistic studies should focus on elucidating the pathways of these SNAr reactions. It is known that the nitro group is a strong activator for nucleophilic aromatic substitution. researchgate.net Research should investigate whether these reactions proceed through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.gov The nature of the nucleophile, the solvent, and the presence of base catalysis can significantly influence the operative mechanism. researchgate.netrsc.org Kinetic isotope effect studies, similar to those performed on other SNAr reactions, could provide valuable insights into the transition state structures. rsc.org

Moreover, the potential for intramolecular rearrangements, such as the Smiles rearrangement, should be explored, especially under basic conditions. researchgate.net A detailed investigation of the factors that favor either substitution or rearrangement would be highly valuable for synthetic applications.

The following table outlines potential research questions and the experimental techniques that could be employed to answer them.

| Research Question | Proposed Experimental Technique | Expected Outcome |

| Is the SNAr reaction stepwise or concerted? | Kinetic Isotope Effect (KIE) Studies, In-situ Spectroscopy (NMR, UV-Vis) | Determination of the reaction mechanism and transition state structure. |

| What is the role of base catalysis? | Kinetic studies with varying base concentrations and strengths | Understanding the catalytic cycle and the nature of the rate-determining step. |

| Does the Smiles rearrangement compete with SNAr? | Product distribution analysis under various reaction conditions (temperature, solvent, base) | Identification of conditions that favor one reaction pathway over the other. |

Advanced Computational Predictions and Validations

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and providing insights that are difficult to obtain through experimentation alone. For Methyl (5-methyl-2-nitrophenoxy)acetate, advanced computational studies can play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netresearchgate.net These theoretical predictions can then be validated by experimental techniques such as X-ray crystallography and infrared spectroscopy. Furthermore, DFT can be used to model the reaction pathways of the transformations discussed in the previous section, providing calculated energy barriers and transition state geometries. rsc.orgmdpi.com This can help to rationalize experimental observations and predict the feasibility of new reactions.

Another important application of computational chemistry is in the prediction of the molecule's physicochemical properties, which are crucial for understanding its environmental fate and behavior. Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to other nitroaromatic compounds, could be developed to predict the toxicity and biological activity of Methyl (5-methyl-2-nitrophenoxy)acetate and its derivatives. ijirset.com

The table below presents a set of hypothetical computational predictions for Methyl (5-methyl-2-nitrophenoxy)acetate that could be validated experimentally.

| Property | Predicted Value (Hypothetical) | Experimental Validation Technique |

| HOMO-LUMO Energy Gap | 4.5 eV | UV-Vis Spectroscopy |

| Dipole Moment | 3.2 D | Dielectric Constant Measurement |

| Activation Energy for SNAr with a model nucleophile | 18 kcal/mol | Temperature-dependent kinetic studies |

Environmental Impact Assessment and Remediation Approaches

The presence of a nitroaromatic moiety in Methyl (5-methyl-2-nitrophenoxy)acetate necessitates a thorough investigation of its environmental impact. Nitroaromatic compounds are a class of chemicals that are often persistent in the environment and can have toxic effects. nih.gov

Future research should focus on determining the environmental fate of this compound, including its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways. nih.gov Biodegradation studies using various microorganisms are crucial, as many bacteria have been shown to degrade nitrophenols and other nitroaromatic compounds. juit.ac.innih.govnih.gov The identification of specific enzymes and metabolic pathways involved in its degradation would be a significant step towards developing effective bioremediation strategies. nih.gov

In addition to bioremediation, other remediation approaches should be explored. Phytoremediation, the use of plants to remove pollutants from the environment, has shown promise for the cleanup of soil contaminated with other nitro compounds. epa.gov Advanced oxidation processes, such as ozonation and Fenton's reagent, could also be investigated for the degradation of Methyl (5-methyl-2-nitrophenoxy)acetate in contaminated water. researchgate.net

The following table outlines potential research areas for assessing and mitigating the environmental impact of this compound.

| Research Area | Key Objectives | Potential Methodologies |

| Environmental Fate Analysis | Determine persistence, mobility, and transformation products in soil and water. | Laboratory microcosm studies, field monitoring. |

| Biodegradation Potential | Identify microorganisms capable of degrading the compound and elucidate metabolic pathways. | Isolation and characterization of degrading bacteria, enzymatic assays. iwaponline.com |

| Remediation Technology Development | Evaluate the effectiveness of bioremediation, phytoremediation, and chemical oxidation. | Bioreactor studies, greenhouse experiments, pilot-scale testing. acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.